molecular formula C24H26N2O2 B11397123 2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11397123
M. Wt: 374.5 g/mol
InChI Key: RHYSMJFJDJUULR-UHFFFAOYSA-N
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Description

    2-[4-(Allyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: , is a compound with a complex structure.

  • It belongs to the class of cyclic ketene acetals and exhibits interesting properties due to its unique arrangement of functional groups.
  • The compound’s chemical formula is C32H28N2O9S .
  • Preparation Methods

    • Synthetic Routes : MPDL can be synthesized from three different acetal halides. The reaction involves the formation of the cyclic ketene acetal ring.
    • Reaction Conditions : The synthesis is typically carried out under mild conditions, using appropriate solvents and reagents.
    • Industrial Production : While there isn’t a large-scale industrial production method specifically for MPDL, it can be prepared in the laboratory for research purposes.
  • Chemical Reactions Analysis

    • Reactivity : MPDL undergoes various reactions due to its functional groups.
    • Common Reagents and Conditions :
      • Hydrolysis : MPDL can be hydrolyzed to yield degradation products.
      • Ring-Opening Polymerization : MPDL serves as a controlling comonomer in nitroxide-mediated polymerization with methyl methacrylate (MMA).
    • Major Products :
      • Copolymers of MMA and MPDL exhibit well-defined structures and tunable degradability.
  • Scientific Research Applications

    • Polymer Chemistry : MPDL is used in designing degradable polymers for controlled drug release and other biomedical applications.
    • Materials Science : Its incorporation into polymethacrylate backbones allows for tailored properties.
    • Photoinitiators : MPDL can initiate photopolymerization reactions.
  • Mechanism of Action

    • Photodegradation : Under UV light, MPDL undergoes photolysis, leading to the release of active species.
    • Molecular Targets : The specific targets depend on the application context (e.g., drug delivery, coatings).
  • Comparison with Similar Compounds

    • Uniqueness : MPDL’s structure sets it apart from other ketene acetals.
    • Similar Compounds : While MPDL is relatively unique, related compounds include other cyclic ketene acetals and photoinitiators.

    Properties

    Molecular Formula

    C24H26N2O2

    Molecular Weight

    374.5 g/mol

    IUPAC Name

    5-methyl-7-phenyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

    InChI

    InChI=1S/C24H26N2O2/c1-3-13-28-20-11-9-18(10-12-20)21-25-14-23(2)15-26(21)17-24(16-25,22(23)27)19-7-5-4-6-8-19/h3-12,21H,1,13-17H2,2H3

    InChI Key

    RHYSMJFJDJUULR-UHFFFAOYSA-N

    Canonical SMILES

    CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5

    Origin of Product

    United States

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